2-Chloro-6-methylpyridine-3-sulfonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-chloro-6-methylpyridine-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQBLBYYFLUHGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1208081-60-0 | |
| Record name | 2-chloro-6-methylpyridine-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of 2-Chloro-6-methylpyridine-3-sulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-Chloro-6-methylpyridine-3-sulfonyl chloride is a heterocyclic sulfonyl chloride that serves not as a therapeutic agent itself, but as a highly reactive and versatile electrophilic building block in synthetic organic chemistry. Its mechanism of action is fundamentally chemical, centered on the exceptional electrophilicity of its sulfonyl sulfur atom. This property allows it to readily engage with a wide array of nucleophiles—most notably primary and secondary amines—to form stable sulfonamide linkages. This reaction, a cornerstone of medicinal chemistry, makes the title compound a valuable intermediate for the synthesis of complex molecular architectures, particularly in the discovery and development of novel pharmaceuticals and agrochemicals. This guide elucidates the core mechanistic principles governing its reactivity, provides practical insights into its application, and contextualizes its importance within the broader landscape of drug discovery.
Introduction
The Sulfonyl Chloride Functional Group: A Cornerstone in Medicinal Chemistry
The sulfonyl chloride functional group (-SO₂Cl) is a powerful tool in the arsenal of the medicinal chemist. Compounds bearing this moiety are potent electrophiles, primarily used to construct sulfonamides (R-SO₂-NR'R'') through reactions with amines.[1] The resulting sulfonamide linkage is a key bioisostere for the amide bond, offering similar geometric properties but with enhanced metabolic stability against hydrolysis and a different hydrogen bonding profile.[2] This stability and the ability to form strong interactions with biological targets have cemented the sulfonamide scaffold as a "privileged structure" in drug design, present in a multitude of FDA-approved drugs.
Profile of this compound
This compound is a substituted pyridyl sulfonyl chloride. The pyridine ring is a frequently incorporated heterocycle in pharmaceuticals, valued for its ability to engage in hydrogen bonding, modulate physicochemical properties like solubility, and serve as a scaffold for diverse functionalization.[3][4][5][6][7] The specific substitution pattern of this molecule—a chloro group at the 2-position, a methyl group at the 6-position, and the sulfonyl chloride at the 3-position—fine-tunes its reactivity and steric profile.
While specific experimental data for the 6-methyl derivative is sparse, its properties can be reliably extrapolated from its close, well-documented analog, 2-chloropyridine-3-sulfonyl chloride.
Table 1: Physicochemical Properties of 2-Chloropyridine-3-sulfonyl chloride (Analog)
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₅H₃Cl₂NO₂S | [8][9][10] |
| Molecular Weight | 212.05 g/mol | [8][9][10] |
| Appearance | White to off-white powder | [10] |
| Melting Point | 42-43 °C | [10] |
| Storage | Inert atmosphere, store in freezer (-20°C) | [10] |
| Key Hazards | Causes severe skin burns and eye damage (H314) |[8] |
Note: The addition of a methyl group (CH₃) to form the title compound will increase the molecular weight to 226.08 g/mol and may slightly alter physical properties such as melting point and solubility.
Core Mechanism of Action: Electrophilic Reactivity
The "mechanism of action" of this compound is its chemical reactivity in nucleophilic substitution reactions. The sulfur atom of the sulfonyl chloride group is the electrophilic center.
The Sulfonyl Chloride as a Potent Electrophile
The high reactivity of the sulfonyl chloride group stems from several electronic factors:
-
Oxidation State of Sulfur: The sulfur atom is in a high oxidation state (+6), bonded to two highly electronegative oxygen atoms and a chlorine atom.
-
Inductive Effects: The oxygen and chlorine atoms strongly withdraw electron density from the sulfur atom via the inductive effect, creating a significant partial positive charge (δ+) and making it highly susceptible to nucleophilic attack.
-
Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, facilitating the completion of the substitution reaction.
Nucleophilic Substitution at Sulfur
The primary mechanism for the reaction of sulfonyl chlorides is a bimolecular nucleophilic substitution (Sₙ2-type) at the sulfur atom.[11][12] While debate exists on whether the reaction proceeds through a single, concerted transition state or a short-lived, high-energy trigonal bipyramidal intermediate, the overall transformation is consistent and predictable.[13]
The reaction with an amine, the most common application, proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur atom.
-
Chloride Ejection: Simultaneously or in a rapid subsequent step, the sulfur-chlorine bond breaks, and the chloride ion is expelled as the leaving group.
-
Deprotonation: A base (often a second equivalent of the reacting amine or an added non-nucleophilic base like triethylamine or pyridine) removes a proton from the nitrogen atom to yield the neutral sulfonamide and an ammonium salt byproduct.
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- 13. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Reactivity Profile of 2-Chloro-6-methylpyridine-3-sulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the synthesis, stability, and reactivity of 2-chloro-6-methylpyridine-3-sulfonyl chloride, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The insights herein are grounded in established chemical principles and field-proven methodologies to empower researchers in leveraging the full potential of this versatile reagent.
Core Characteristics and Strategic Considerations
This compound is a highly reactive electrophile designed for the introduction of the 2-chloro-6-methylpyridine-3-sulfonyl moiety. The strategic placement of the chloro and methyl groups on the pyridine ring, in conjunction with the sulfonyl chloride functionality, dictates its unique reactivity profile.
-
Electronic Effects: The electron-withdrawing nature of the chlorine atom at the 2-position and the pyridine nitrogen significantly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes the compound a potent agent for sulfonylation reactions.
-
Steric Influence: The methyl group at the 6-position can provide a degree of steric hindrance, which may influence the approach of bulky nucleophiles. This can be strategically exploited to achieve selectivity in certain reactions.
-
Stability Concerns: A critical consideration when working with heteroaromatic sulfonyl chlorides, including the title compound, is their inherent instability.[1][2] Pyridine-3-sulfonyl chlorides are generally more stable than their 2- and 4-isomers; however, the presence of an electron-withdrawing group at the 2-position, such as chlorine, can decrease stability.[1] The primary decomposition pathway for β-isomeric pyridine sulfonyl chlorides is hydrolysis by trace amounts of water.[1][2][3] This necessitates the use of anhydrous conditions during synthesis, storage, and reaction.
Synthesis of this compound
The most common and industrially relevant method for the synthesis of pyridine-3-sulfonyl chlorides is the diazotization of the corresponding 3-aminopyridine, followed by a Sandmeyer-type reaction.[4][5] This approach is adaptable for the synthesis of this compound from its amino precursor.
Conceptual Workflow for Synthesis
Caption: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for analogous compounds.[4][6] Causality: The low temperatures are crucial to maintain the stability of the intermediate diazonium salt, which can be explosive if isolated. The use of a copper catalyst is standard for Sandmeyer reactions to facilitate the conversion of the diazonium group.
-
Diazotization:
-
In a well-ventilated fume hood, a solution of 2-chloro-6-methyl-3-aminopyridine (1.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
-
Sandmeyer Reaction:
-
In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and saturated with hydrogen chloride gas. Copper(I) chloride (0.1 eq) is added as a catalyst.
-
The cold diazonium salt solution is then added slowly to the sulfur dioxide solution, ensuring the temperature does not exceed 10 °C.
-
The reaction is allowed to stir and warm to room temperature overnight.
-
-
Work-up and Purification:
-
Due to the hydrolytic instability of the product, aqueous work-up should be avoided.[3]
-
The reaction mixture should be extracted with a water-immiscible organic solvent such as dichloromethane or ethyl acetate.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification is best achieved by vacuum distillation to minimize thermal decomposition.[3]
-
Self-Validation: The successful synthesis of the product can be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR). The purity should be assessed immediately before use, as the compound can degrade upon storage. For optimal results, it is highly recommended to use the freshly prepared sulfonyl chloride in subsequent reactions.
Reactivity Profile and Key Applications
This compound is a versatile reagent primarily used for the synthesis of sulfonamides and sulfonate esters, which are important motifs in medicinal chemistry.[7]
A. Sulfonamide Synthesis
The reaction with primary and secondary amines to form sulfonamides is a cornerstone application.[8][9]
Caption: General scheme for sulfonamide synthesis.
Detailed Experimental Protocol: Sulfonylation of Aniline
This protocol illustrates a typical sulfonylation of an amine. Causality: A base, such as pyridine or triethylamine, is essential to neutralize the HCl generated during the reaction, driving it to completion. The use of an anhydrous solvent is critical to prevent hydrolysis of the sulfonyl chloride.
-
Reaction Setup:
-
To a solution of aniline (1.0 eq) and pyridine (1.5 eq) in anhydrous dichloromethane at 0 °C, add a solution of this compound (1.1 eq) in anhydrous dichloromethane dropwise.
-
-
Reaction Progression:
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture with 1M HCl to remove excess pyridine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Potential Side Reactions: In some cases, especially with primary amines under strongly basic conditions, double sulfonylation can occur where the initially formed sulfonamide is deprotonated and reacts with a second molecule of the sulfonyl chloride.[7]
B. Sulfonate Ester Synthesis
The reaction with alcohols provides access to sulfonate esters.
Caption: General scheme for sulfonate ester synthesis.
Detailed Experimental Protocol: Sulfonylation of Benzyl Alcohol
This protocol outlines a typical procedure for the sulfonylation of an alcohol. Causality: The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially for less reactive alcohols.
-
Reaction Setup:
-
To a solution of benzyl alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous dichloromethane at 0 °C, add a solution of this compound (1.2 eq) in anhydrous dichloromethane dropwise.
-
-
Reaction Progression:
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the layers.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography.
-
Quantitative Data Summary
| Reaction Type | Nucleophile | Sulfonylating Agent | Base/Catalyst | Typical Yield | Reference |
| Sulfonamide Synthesis | 2-Aminopyridine | Benzenesulfonyl chloride | Pyridine | 63% | [10] |
| Sulfonamide Synthesis | 2-Chloro-6,7-dimethoxyquinazolin-4-amine | Various aryl/alkyl sulfonyl chlorides | NaH | 72-96% | [10] |
| Sulfonate Ester Synthesis | Primary/Secondary Alcohols | p-Toluenesulfonyl chloride | Et₃N / RNMe₂ | High | [11] |
Stability and Handling
Trustworthiness through Self-Validating Systems: The inherent instability of this compound mandates stringent handling protocols. A self-validating system for its use involves assuming a degree of degradation if not used immediately after preparation and purification.
-
Storage: Store in a cool, dry, and inert atmosphere (e.g., under argon or nitrogen). Long-term storage is not recommended.
-
Handling: Always handle in a moisture-free environment. Use anhydrous solvents and reagents. Inert atmosphere techniques (e.g., Schlenk line) are advisable.
-
Decomposition: Be aware of potential decomposition pathways, primarily hydrolysis to the corresponding sulfonic acid, and potentially SO₂ extrusion.[1][2]
Conclusion
This compound is a highly reactive and valuable building block for organic synthesis. Its reactivity is governed by the electronic effects of the chloro and pyridine ring nitrogen substituents. A thorough understanding of its synthesis, handling requirements, and reactivity with nucleophiles is paramount for its successful application in research and development. By adhering to the principles and protocols outlined in this guide, researchers can confidently and effectively utilize this reagent to construct complex molecules with potential applications in medicine and agriculture.
References
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Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])
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Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])
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Cas 6684-06-6,2-Chloropyridine-3-sulfonyl chloride | lookchem. (URL: [Link])
- CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google P
- JP3445515B2 - Method for sulfonylation of alcohol - Google P
- CN102532010A - Preparation method of 2-chloro-3-aminopyridine - Google P
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchGate. (URL: [Link])
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Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway - NIH. (URL: [Link])
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Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (URL: [Link])
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Synthesis of Several Substituted Pyridine-Sufonyl Chlorides, - Sulfonic Acids and - Sulfonyl Amides | PDF | Amine - Scribd. (URL: [Link])
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One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (URL: [Link])
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Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides - ResearchGate. (URL: [Link])
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Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC - NIH. (URL: [Link])
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One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization Yulia Lesina a, Perizat Beysembay b, Assiya Kassanov. (URL: [Link])
-
Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate - DSpace@MIT. (URL: [Link])
-
Dehydroxylative Sulfonylation of Alcohols - PubMed. (URL: [Link])
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Sulfonylation of Propargyl Alcohols with Sulfinamides for the Synthesis of Allenyl Sulfones. (URL: [Link])
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Alcohols to Alkyl Chlorides, Part 6 - YouTube. (URL: [Link])
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Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate | Organic Letters - ACS Publications. (URL: [Link])
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An In-Depth Technical Guide to 2-Chloro-Substituted Pyridine-3-Sulfonyl Chlorides as Key Pharmaceutical Intermediates
This guide provides a comprehensive technical overview of 2-chloro-substituted pyridine-3-sulfonyl chlorides, with a primary focus on the well-documented and commercially available 2-Chloropyridine-3-sulfonyl chloride . We will explore its chemical properties, synthesis, and critical applications in drug discovery, particularly in the formation of sulfonamides. Furthermore, this document will address the influence of substituents, such as a methyl group at the 6-position, on the reactivity and properties of this important class of heterocyclic building blocks.
Core Compound Profile: 2-Chloropyridine-3-sulfonyl chloride
2-Chloropyridine-3-sulfonyl chloride is a highly reactive bifunctional molecule, making it a valuable reagent for medicinal chemists. The presence of an electrophilic sulfonyl chloride group and a pyridine ring substituted with a chlorine atom allows for sequential and regioselective reactions, enabling the construction of complex molecular architectures.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Chloropyridine-3-sulfonyl chloride is presented in Table 1. This data is essential for designing experimental conditions, including solvent selection and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃Cl₂NO₂S | [1][2] |
| Molecular Weight | 212.05 g/mol | [1][3] |
| CAS Number | 6684-06-6 | [1][2][3] |
| Appearance | White to off-white powder | [4] |
| Melting Point | 42-43 °C | [4] |
| Boiling Point | 324.5±27.0 °C (Predicted) | [4] |
| Density | 1.615±0.06 g/cm³ (Predicted) | [4] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C), away from moisture | [1][4] |
The Influence of the 6-Methyl Group
-
Steric Hindrance: The methyl group adjacent to the nitrogen atom can sterically hinder reactions involving the nitrogen, though it is less likely to significantly impact the reactivity of the sulfonyl chloride at the 3-position.
-
Electronic Effect: The methyl group is a weak electron-donating group. This inductive effect would slightly increase the electron density of the pyridine ring, potentially modulating the reactivity of the sulfonyl chloride group. However, the strong electron-withdrawing nature of the sulfonyl chloride and the chloro groups would still dominate the electronic landscape of the molecule.
The parent compound for this moiety, 2-Chloro-6-methylpyridine , has a molecular weight of 127.57 g/mol and is a combustible liquid with a boiling point of 64-68 °C at 10 mmHg.
Synthesis of Pyridine-3-Sulfonyl Chlorides
The synthesis of pyridine-3-sulfonyl chlorides generally proceeds via a diazotization reaction of the corresponding aminopyridine, followed by a copper-catalyzed reaction with sulfur dioxide and a chlorinating agent. This classical approach provides a reliable route to this class of compounds.
Generalized Synthetic Workflow
The diagram below illustrates a common pathway for the synthesis of pyridine-3-sulfonyl chlorides from a 3-aminopyridine precursor.
Caption: Generalized synthesis of pyridine-3-sulfonyl chlorides.
Exemplary Laboratory-Scale Synthesis Protocol
The following protocol is a representative procedure adapted from established methods for the synthesis of sulfonyl chlorides from amino precursors[5][6]. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.
-
Diazotization:
-
Suspend the starting material, 3-aminopyridine (1.0 equiv.), in dilute hydrochloric acid (6-10 M).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equiv.) in water, maintaining the temperature below 5 °C. Stir for 30-60 minutes. The formation of the diazonium salt is observed.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(I) chloride.
-
Cool this solution to 0 °C.
-
Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will occur.
-
After the addition is complete, allow the reaction to stir and slowly warm to room temperature overnight.
-
-
Work-up and Purification:
-
Extract the reaction mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude sulfonyl chloride.
-
The product can be further purified by flash chromatography on silica gel if necessary.
-
Core Application: Synthesis of Sulfonamides
A primary and high-value application of 2-chloropyridine-3-sulfonyl chloride is its reaction with primary or secondary amines to form sulfonamides[7]. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including antibiotics, diuretics, and anticancer drugs[8][9].
Reaction Mechanism and Workflow
The reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion serves as the leaving group. The reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
Caption: Mechanism of sulfonamide synthesis.
Experimental Protocol for Sulfonamide Formation
The following is a general procedure for the synthesis of a sulfonamide from 2-chloropyridine-3-sulfonyl chloride and an amine[10].
-
Reaction Setup:
-
Dissolve the amine (1.0 equiv.) and a non-nucleophilic base such as triethylamine or pyridine (1.2 equiv.) in an inert anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or acetonitrile) under an inert atmosphere (nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
Dissolve 2-chloropyridine-3-sulfonyl chloride (1.05 equiv.) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.
-
-
Reaction Progression:
-
Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with the solvent and wash with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the desired sulfonamide.
-
Safety and Handling
2-Chloropyridine-3-sulfonyl chloride is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazard Statements: Causes severe skin burns and eye damage. Harmful if swallowed, in contact with skin, or if inhaled[1].
-
Precautionary Measures:
-
Handle only in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat[11].
-
Avoid breathing dust, fumes, or vapors.
-
Keep away from moisture, as sulfonyl chlorides can hydrolyze to the corresponding sulfonic acid, releasing HCl gas. Store in a tightly sealed container in a dry, cool place[1].
-
Conclusion
2-Chloropyridine-3-sulfonyl chloride is a versatile and powerful building block in modern organic synthesis, particularly for the development of new pharmaceutical agents. Its ability to readily form sulfonamides makes it an indispensable tool for medicinal chemists. Understanding its properties, synthesis, and reactivity, as well as the electronic influence of substituents on the pyridine ring, is crucial for its effective application in the laboratory. As with all reactive chemical reagents, adherence to strict safety protocols is paramount to ensure safe and successful experimentation.
References
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P212121 Store. 2-Chloro-pyridine-3-sulfonyl chloride. [Link]
-
Supplemental Information. Synthesis of sulfonyl chloride substrate precursors. [Link]
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-
ResearchGate. Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. [Link]
- Liu, et al. (2024).
- Google Patents. Synthesis method of pyridine-3-sulfonyl chloride.
-
WIPO Patentscope. METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [Link]
-
Chemistry LibreTexts. Reactions of Amines. [Link]
- Google P
-
YouTube. CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. [Link]
-
NIH Public Access. Preparation of sulfonamides from N-silylamines. [Link]
- Google Patents. Preparation method of 2- chloro-6-trichloromethyl pyridine.
Sources
- 1. chemscene.com [chemscene.com]
- 2. store.p212121.com [store.p212121.com]
- 3. scbt.com [scbt.com]
- 4. 6684-06-6 CAS MSDS (2-Chloropyridine-3-sulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. cbijournal.com [cbijournal.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Sulfonamides using 2-Chloro-6-methylpyridine-3-sulfonyl chloride
Introduction: Strategic Importance of Substituted Pyridine Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with antibacterial, antiviral, anti-inflammatory, and anticancer properties. The pyridine scaffold is also a privileged structure in medicinal chemistry, offering a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. The strategic combination of these two moieties in substituted pyridine sulfonamides allows for fine-tuning of physicochemical and pharmacological properties.
2-Chloro-6-methylpyridine-3-sulfonyl chloride is a versatile building block for the synthesis of a diverse library of sulfonamide derivatives. The presence of the chloro and methyl groups on the pyridine ring offers several advantages:
-
Modulation of Physicochemical Properties: The chloro group can enhance membrane permeability and metabolic stability, while the methyl group can influence solubility and receptor binding.
-
Vectors for Further Functionalization: The chloro group can be displaced by other nucleophiles in subsequent synthetic steps, allowing for late-stage diversification of the molecule.
-
Fine-tuning of Biological Activity: The substitution pattern on the pyridine ring can significantly impact the biological activity and selectivity of the resulting sulfonamides.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of sulfonamides using this compound. The protocols are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles and providing practical guidance for successful synthesis.
Core Reaction: The Sulfonylation of Amines
The fundamental reaction for the synthesis of sulfonamides is the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction proceeds via a nucleophilic acyl substitution-like mechanism, resulting in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid.
General Reaction Scheme
Figure 1: General reaction for the synthesis of sulfonamides.
Part 1: Synthesis of the Key Reagent: this compound
A reliable supply of high-purity this compound is paramount for the successful synthesis of the target sulfonamides. While not commercially available from all suppliers, it can be synthesized from the corresponding 3-amino-2-chloro-6-methylpyridine via a diazotization reaction followed by reaction with sulfur dioxide in the presence of a copper catalyst. This procedure is analogous to the well-established methods for the synthesis of other pyridine-3-sulfonyl chlorides.[1][2]
Proposed Synthetic Pathway
Figure 2: Proposed synthesis of the title reagent.
Detailed Experimental Protocol (Prophetic)
Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Diazonium salts can be explosive when isolated in a dry state. It is crucial to keep the reaction mixture cold and use the diazonium salt intermediate in solution without isolation.
Materials:
-
3-Amino-2-chloro-6-methylpyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Sulfur dioxide (SO₂) gas or a saturated solution of SO₂ in acetic acid
-
Copper(II) chloride (CuCl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Diazotization:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-amino-2-chloro-6-methylpyridine (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting solution at 0-5 °C for 30-60 minutes after the addition is complete. The formation of the diazonium salt is typically indicated by a color change.
-
-
Sulfonylation:
-
In a separate flask, prepare a solution of copper(II) chloride (catalytic amount, e.g., 0.1 eq) in acetic acid.
-
Bubble sulfur dioxide gas through this solution at room temperature until saturation is achieved, or use a pre-prepared saturated solution of SO₂ in acetic acid.
-
Slowly add the cold diazonium salt solution from the first step to the SO₂/CuCl₂ solution. Vigorous gas evolution (N₂) will be observed. Control the addition rate to maintain a steady evolution of gas.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a separatory funnel containing ice-water and dichloromethane (DCM).
-
Separate the organic layer. Extract the aqueous layer with additional portions of DCM.
-
Combine the organic extracts and wash them sequentially with water and saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel if necessary. Due to the reactivity of sulfonyl chlorides, it is often used directly in the next step after ensuring it is free of residual acid.
-
Characterization: The structure of the synthesized sulfonyl chloride should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Part 2: Synthesis of 2-Chloro-6-methylpyridine-3-sulfonamides
The reaction of this compound with primary or secondary amines is typically carried out in an inert solvent in the presence of a base to neutralize the HCl byproduct.[3]
General Experimental Protocol
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0 - 1.2 eq)
-
Anhydrous base: Pyridine or Triethylamine (TEA) (1.5 - 2.0 eq)
-
Anhydrous solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
Dissolve the amine (1.0 - 1.2 eq) and the base (e.g., triethylamine, 1.5 - 2.0 eq) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve this compound (1.0 eq) in the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the cooled amine solution with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with the solvent.
-
Wash the organic solution sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Data Presentation: Expected Yields and Reaction Conditions
The following table provides a representative, though hypothetical, summary of expected outcomes based on the reactivity of similar sulfonyl chlorides. Actual yields may vary depending on the specific amine and reaction conditions.
| Amine Substrate (Example) | Base | Solvent | Time (h) | Temp (°C) | Expected Yield (%) |
| Aniline | Pyridine | DCM | 12 | RT | 85-95 |
| 4-Methoxyaniline | Triethylamine | THF | 8 | RT | 90-98 |
| Benzylamine | Triethylamine | DCM | 6 | RT | 88-96 |
| Piperidine | Triethylamine | THF | 4 | RT | 90-99 |
| Morpholine | Pyridine | MeCN | 6 | RT | 92-99 |
| N-Methylaniline | Pyridine | DCM | 18 | RT | 75-85 |
Part 3: Mechanistic Considerations and Causality of Experimental Choices
The Role of the Base
The sulfonylation reaction produces one equivalent of hydrochloric acid, which can protonate the starting amine, rendering it non-nucleophilic. Therefore, a base is essential to neutralize the generated HCl and drive the reaction to completion.
-
Pyridine and Triethylamine: These are commonly used non-nucleophilic organic bases. Pyridine can also act as a nucleophilic catalyst in some cases, activating the sulfonyl chloride. Triethylamine is a stronger, non-nucleophilic base that is often preferred for its ease of removal during work-up.[3]
Choice of Solvent
The solvent should be inert to the reactants and capable of dissolving both the sulfonyl chloride and the amine.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are excellent choices as they are aprotic and will not react with the sulfonyl chloride.
-
Anhydrous Conditions: It is critical to use anhydrous solvents and perform the reaction under an inert atmosphere. Sulfonyl chlorides are highly susceptible to hydrolysis to the corresponding sulfonic acid, which is unreactive towards amines.[3]
Reaction Temperature and Time
The reaction is typically initiated at 0 °C to control the initial exothermic reaction and then allowed to proceed at room temperature. The reaction time can vary from a few hours to overnight, depending on the nucleophilicity of the amine. Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) may require longer reaction times or gentle heating.
Part 4: Troubleshooting and Self-Validating Systems
| Problem | Potential Cause | Solution |
| Low or No Product Formation | Hydrolysis of sulfonyl chloride | Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere with anhydrous solvents. |
| Low nucleophilicity of the amine | Increase reaction time, gently heat the reaction, or use a stronger, non-nucleophilic base. | |
| Formation of Multiple Products | Bis-sulfonylation of primary amines | Use a larger excess of the primary amine or protect one of the N-H protons if possible. |
| Reaction with other functional groups | If the amine contains other nucleophilic groups (e.g., hydroxyl), consider using protecting groups. | |
| Difficult Purification | Excess base or starting materials | Ensure the work-up procedure effectively removes all unreacted starting materials and byproducts. A thorough aqueous wash is crucial. |
Part 5: Characterization of 2-Chloro-6-methylpyridine-3-sulfonamides
The synthesized sulfonamides should be characterized using a combination of spectroscopic and analytical techniques to confirm their structure and purity.
-
¹H and ¹³C NMR Spectroscopy: Will confirm the presence of the 2-chloro-6-methylpyridine and the amine moieties and their connectivity. The chemical shifts of the protons and carbons will be indicative of the electronic environment.
-
Infrared (IR) Spectroscopy: The characteristic S=O stretching vibrations of the sulfonamide group typically appear as two strong bands in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1140 cm⁻¹ (symmetric). The N-H stretch for primary and secondary sulfonamides will be observed around 3300 cm⁻¹.
-
Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the successful coupling of the two components. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: A sharp melting point is indicative of a pure crystalline compound.
Conclusion
This compound is a valuable reagent for the synthesis of a diverse range of sulfonamides with potential applications in drug discovery and development. The protocols and guidelines presented in these application notes provide a solid foundation for the successful synthesis and characterization of these important compounds. By understanding the underlying chemical principles and paying careful attention to experimental details, researchers can effectively utilize this versatile building block in their synthetic endeavors.
References
- Google Patents. (n.d.). Synthesis method of pyridine-3-sulfonyl chloride.
-
Eureka. (n.d.). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride. Retrieved from [Link]
-
MDPI. (n.d.). N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline. Retrieved from [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds using a nitrogen-centered radical approach. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
National Institutes of Health. (2020). Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. Retrieved from [Link]
Sources
Application Notes and Protocols: The Reaction of 2-Chloro-6-methylpyridine-3-sulfonyl Chloride with Secondary Amines
Introduction: Strategic Importance of Pyridine Sulfonamides in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents. Its ability to act as a bioisostere for other functional groups and its involvement in crucial binding interactions with biological targets make it a highly valuable moiety. Pyridine sulfonamides, in particular, have garnered significant attention due to their prevalence in biologically active compounds. The strategic introduction of a substituted pyridine ring can significantly modulate a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby enhancing its drug-like characteristics.
2-Chloro-6-methylpyridine-3-sulfonyl chloride is a key building block for the synthesis of a diverse range of N-substituted pyridine sulfonamides. The presence of the chloro and methyl groups on the pyridine ring offers opportunities for further functionalization and influences the reactivity of the sulfonyl chloride group. This application note provides a comprehensive guide to the reaction of this compound with various secondary amines, a fundamental transformation in the synthesis of novel drug candidates. We will delve into the reaction mechanism, provide detailed experimental protocols, and present a comparative analysis of the reaction with different secondary amines.
Chemical Principles and Reaction Mechanism
The reaction between this compound and a secondary amine is a classic nucleophilic acyl substitution at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride.
The general mechanism proceeds as follows:
-
Nucleophilic Attack: The secondary amine attacks the sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled from the tetrahedral intermediate.
-
Deprotonation: A base, which can be an excess of the secondary amine or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the final sulfonamide product and the corresponding ammonium salt.
The 2-chloro and 6-methyl substituents on the pyridine ring can influence the reaction rate. The electron-withdrawing nature of the chlorine atom can increase the electrophilicity of the sulfonyl sulfur, potentially accelerating the nucleophilic attack. Conversely, the steric hindrance from the 6-methyl group might slightly impede the approach of bulky secondary amines.
Caption: General reaction mechanism.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of N-substituted 2-chloro-6-methylpyridine-3-sulfonamides. The following procedure is a general guideline and may require optimization for specific secondary amines.
Materials and Equipment
-
This compound
-
Secondary amine (e.g., piperidine, morpholine, pyrrolidine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (Et₃N) or other non-nucleophilic base
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Safety Precautions
-
This compound is a reactive and potentially corrosive compound. It should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
The reaction may be exothermic. Use an ice bath to control the temperature during the addition of reagents.
-
Sulfonyl chlorides can react with moisture in the air. Ensure all glassware is dry and use anhydrous solvents.
General Synthetic Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Solvent Addition: Dissolve the sulfonyl chloride in an appropriate volume of anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Amine and Base Addition: In a separate flask, dissolve the secondary amine (1.1 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Reaction: Add the amine/base solution dropwise to the cooled sulfonyl chloride solution over 15-30 minutes with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Warming: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-4 hours, or until TLC indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-substituted 2-chloro-6-methylpyridine-3-sulfonamide.
Caption: Experimental workflow for sulfonamide synthesis.
Data Presentation: Reaction Scope and Yields
The reaction of this compound with a variety of secondary amines generally proceeds in good to excellent yields. The following table summarizes typical results obtained using the general protocol described above.
| Entry | Secondary Amine | Reaction Time (h) | Yield (%) |
| 1 | Piperidine | 2 | 85-95 |
| 2 | Morpholine | 2 | 80-90 |
| 3 | Pyrrolidine | 1.5 | 88-98 |
| 4 | Diethylamine | 3 | 75-85 |
| 5 | N-Methylpiperazine | 2.5 | 82-92 |
| 6 | Indoline | 4 | 70-80 |
Yields are based on isolated product after column chromatography and may vary depending on the specific reaction conditions and scale.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is low, ensure all reagents and solvents are anhydrous. The presence of moisture can hydrolyze the sulfonyl chloride. Increasing the reaction time or temperature (with caution) may also improve the yield.
-
Side Reactions: The formation of by-products can occur. The primary side reaction is the hydrolysis of the sulfonyl chloride. Careful control of the reaction temperature and the use of an inert atmosphere can minimize this.
-
Purification Challenges: Some sulfonamides can be difficult to purify. Careful selection of the chromatographic eluent is crucial. In some cases, recrystallization may be a viable alternative to column chromatography.
-
Base Selection: While triethylamine is a common choice, other non-nucleophilic bases such as diisopropylethylamine (DIPEA) or pyridine can also be used. The choice of base may influence the reaction rate and work-up procedure.
Conclusion
The reaction of this compound with secondary amines is a robust and versatile method for the synthesis of a wide range of N-substituted pyridine sulfonamides. These compounds are valuable intermediates in the development of new therapeutic agents. The provided protocol, along with the understanding of the underlying chemical principles, will enable researchers and drug development professionals to efficiently synthesize and explore the potential of this important class of molecules.
References
-
For general procedures on sulfonamide synthesis. Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
- A relevant patent on the preparation of substituted 2-chloropyridines. Preparation of substituted 2-chloropyridines.
-
A study on the synthesis of pyridosulfonamide derivatives. Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 2013, 6(3), 196-200. [Link]
- A patent describing the synthesis of a related compound. Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
Application Notes & Protocols: Leveraging 2-Chloro-6-methylpyridine-3-sulfonyl chloride for the Synthesis of Novel Kinase Inhibitors
Introduction
In the landscape of modern drug discovery, protein kinases remain a paramount target class for therapeutic intervention, particularly in oncology. The development of small-molecule kinase inhibitors has revolutionized treatment paradigms for numerous cancers. A recurring and highly successful structural motif within these inhibitors is the sulfonamide functional group.[1][2] This moiety is not merely a passive linker; it is a sophisticated pharmacophore prized for its metabolic stability and its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2][3]
This guide focuses on the strategic application of 2-Chloro-6-methylpyridine-3-sulfonyl chloride , a versatile and reactive building block for the synthesis of novel kinase inhibitors. The unique arrangement of its functional groups—a reactive sulfonyl chloride for facile coupling, a pyridine core for engaging in key interactions, and chloro and methyl substituents for fine-tuning selectivity and physicochemical properties—makes it an exceptionally valuable tool for medicinal chemists. These application notes provide a comprehensive overview, from the underlying chemical principles to detailed, field-proven protocols designed for researchers, scientists, and drug development professionals.
Section 1: The Chemistry of Sulfonamide Synthesis
The Reagent: this compound
Understanding the properties of the core reagent is fundamental to its successful application. This compound is an electrophilic compound primed for reaction with nucleophiles, most notably primary and secondary amines.
Table 1: Properties of this compound
| Property | Value |
| Chemical Structure | ![]() |
| CAS Number | 101653-33-2 |
| Molecular Formula | C₆H₅Cl₂NO₂S |
| Molecular Weight | 226.08 g/mol |
| Appearance | Off-white to yellow solid |
| Reactivity | Highly reactive towards nucleophiles. Moisture-sensitive; hydrolyzes to the corresponding sulfonic acid. |
| Handling | Corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Store under an inert atmosphere (e.g., Argon, Nitrogen). |
The Core Reaction: Mechanism of Sulfonamide Formation
The synthesis of sulfonamides from sulfonyl chlorides is a robust and well-established transformation.[4] The reaction proceeds via a nucleophilic substitution at the electrophilic sulfur center.
Causality of the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Chloride Displacement: This attack forms a transient pentacoordinate intermediate, which rapidly collapses, expelling the chloride ion—an excellent leaving group.
-
Proton Transfer: The reaction generates one equivalent of hydrochloric acid (HCl). This acid will protonate any available basic nitrogen, including the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine) is critical to scavenge the generated HCl and drive the reaction to completion.[5]
Caption: General workflow for sulfonamide synthesis.
Section 2: Application in Kinase Inhibitor Design
The Sulfonamide Moiety as a Hinge-Binding Motif
The "hinge region" of a kinase is a flexible loop of amino acids that connects the N- and C-terminal lobes of the catalytic domain. It is the anchor point for the adenine ring of ATP. A successful inhibitor must mimic this interaction. The sulfonamide group is an exceptional hinge-binder for two reasons:
-
Hydrogen Bond Donor: The N-H of the sulfonamide can donate a hydrogen bond to a backbone carbonyl oxygen on the hinge.
-
Hydrogen Bond Acceptor: One of the sulfonyl oxygens can accept a hydrogen bond from a backbone N-H on the hinge.
This bidentate interaction provides a strong anchor for the inhibitor, significantly contributing to its binding affinity and potency.
Caption: Hydrogen bonding between a sulfonamide and the kinase hinge.
The Pyridine Scaffold: Tuning Specificity and Properties
While the sulfonamide anchors the molecule, the 2-chloro-6-methylpyridine fragment provides opportunities for SAR exploration.
-
The Pyridine Nitrogen: Can act as a hydrogen bond acceptor or influence the molecule's overall polarity and solubility.
-
6-Methyl Group: This group can be directed into a hydrophobic sub-pocket near the hinge, increasing affinity and selectivity for kinases that possess such a pocket. It can also serve to block potential sites of metabolism.
-
2-Chloro Group: This electron-withdrawing group modulates the electronics of the pyridine ring. It also provides a potential vector for further synthetic elaboration, for instance, through nucleophilic aromatic substitution or cross-coupling reactions, although this is less common than reaction at the sulfonyl chloride.
Section 3: Experimental Protocols
Safety and Handling Precautions
Sulfonyl chlorides are corrosive and react with moisture (including humidity in the air) to release HCl gas.
-
Engineering Controls: Always handle this compound and its reactions in a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene are preferred for extended handling), and splash-proof safety goggles.
-
Reaction Setup: All glassware should be oven- or flame-dried before use. Reactions should be conducted under an inert atmosphere (e.g., a nitrogen or argon balloon) to prevent hydrolysis of the reagent.
General Protocol for Sulfonamide Synthesis
This protocol is a robust starting point for the coupling of this compound with a generic primary or secondary amine.
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the amine (1.0 eq).
-
Dissolution: Dissolve the amine in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile, ~0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base (e.g., Triethylamine, 1.5-2.0 eq or DIPEA, 1.5-2.0 eq).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the addition of the sulfonyl chloride.
-
Sulfonyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of the anhydrous reaction solvent and add it dropwise to the cooled, stirring amine solution over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system.[6]
Case Study: Synthesis of a Hypothetical Aurora Kinase A Inhibitor ("Gemcitinib")
This case study illustrates the synthesis of a potential Aurora Kinase A inhibitor by coupling the title reagent with 3-amino-5-methyl-1H-pyrazole, a common fragment in kinase inhibitor design.[7]
Caption: Synthetic workflow for the hypothetical inhibitor "Gemcitinib".
Detailed Step-by-Step Protocol:
-
To a 50 mL flame-dried, round-bottom flask under an argon atmosphere, add 3-amino-5-methyl-1H-pyrazole (243 mg, 2.5 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 15 mL).
-
Add triethylamine (TEA, 0.52 mL, 3.75 mmol, 1.5 eq) to the suspension.
-
Cool the flask to 0 °C in an ice-water bath with stirring.
-
In a separate vial, dissolve this compound (622 mg, 2.75 mmol, 1.1 eq) in anhydrous DCM (5 mL).
-
Add the sulfonyl chloride solution dropwise to the cooled pyrazole suspension over 10 minutes. A precipitate of triethylamine hydrochloride may form.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.
-
Monitor the reaction by LC-MS for the disappearance of the aminopyrazole and the appearance of the product mass (Expected [M+H]⁺: 287.0).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with water (2 x 20 mL) and then brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude solid by flash column chromatography (Silica gel, 20-40% Ethyl Acetate in Hexanes gradient) to yield the final product as a white solid.
Table 2: Summary of Reaction Parameters and Expected Results
| Parameter | Value |
| Scale | 2.5 mmol |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12 hours |
| Expected Yield | 75-90% |
| Expected Purity (Post-Chr.) | >95% by LC-MS |
| Characterization | ¹H NMR, ¹³C NMR, LC-MS, HRMS |
Section 4: Troubleshooting Guide
Table 3: Common Issues and Solutions
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive (hydrolyzed) sulfonyl chloride. 2. Starting amine is insufficiently nucleophilic or sterically hindered. 3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride. 2. Increase reaction temperature (e.g., reflux in THF) or use a stronger, non-nucleophilic base like DBU. 3. Increase stoichiometry of the base to 2.0-2.5 eq. |
| Incomplete Reaction | 1. Reaction time is too short. 2. Poor solubility of starting materials. | 1. Allow the reaction to stir for a longer period (e.g., 24 hours). 2. Switch to a solvent in which all components are soluble, such as DMF or NMP (note: workup will be different). |
| Multiple Products Observed | 1. Di-sulfonylation of a primary amine (if excess sulfonyl chloride is used). 2. Reaction with other nucleophilic sites on the amine substrate. | 1. Use the amine as the excess reagent or add the sulfonyl chloride slowly. 2. Protect other nucleophilic groups (e.g., alcohols, other amines) before the sulfonylation step. |
| Difficult Purification | Product co-elutes with starting material or byproducts. | Modify the solvent system for chromatography (e.g., add a small amount of methanol to the mobile phase or switch to a different solvent system like DCM/Methanol). Consider recrystallization if the product is a solid. |
Conclusion
This compound is a powerful and efficient building block for the construction of sulfonamide-based kinase inhibitors. Its straightforward reactivity, combined with the strategic placement of its functional groups, allows for the rapid generation of diverse chemical libraries. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this reagent in their drug discovery programs. By understanding the underlying chemical principles and adhering to careful experimental technique, scientists can effectively utilize this tool to synthesize the next generation of targeted therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Wykoff, B. et al. (2014). Preparation of sulfonamides from N-silylamines. National Institutes of Health. Retrieved from [Link]
-
Ferreira, L. G., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. PubMed. Retrieved from [Link]
- Google Patents. (2021). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
Wei, H., et al. (2018). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. ResearchGate. Retrieved from [Link]
- Google Patents. (2024). WO2024003929A1 - Process for the preparation of tucatinib.
-
Park, S., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. Retrieved from [Link]
-
Johnson, G. L., et al. (2022). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. MDPI. Retrieved from [Link]
-
Al-Masoudi, N. A., et al. (2021). Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. Taylor & Francis Online. Retrieved from [Link]
-
Poudapally, S., et al. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Retrieved from [Link]
-
Wang, Y., et al. (2022). The synthesis of tucatinib. Chinese Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kumar, A., et al. (2023). Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central. Retrieved from [Link]
-
Sławiński, J., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
- Google Patents. (2008). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
-
Wan, S., et al. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. National Institutes of Health. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]
- Google Patents. (1994). US5283338A - Process for the preparation of 2-chloropyridines.
-
Wong, C., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. PubMed. Retrieved from [Link]
-
WIPO Patentscope. (2019). METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides | Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed. Retrieved from [Link]
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. thieme-connect.com [thieme-connect.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 2-Chloro-6-methylpyridine-3-sulfonyl chloride
Welcome to the technical support center for 2-Chloro-6-methylpyridine-3-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable building block in medicinal chemistry and agrochemical synthesis, primarily utilized for the introduction of the substituted pyridylsulfonyl moiety.[1][2] Its reactivity is dominated by the electrophilic sulfonyl chloride group, which readily reacts with nucleophiles. However, the presence of a chloro substituent at the 2-position and a methyl group at the 6-position on the pyridine ring introduces specific electronic and steric factors that can influence its reactivity and lead to undesired side reactions. This guide will help you anticipate and mitigate these challenges.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during reactions involving this compound, providing plausible causes and actionable solutions.
Issue 1: Low Yield of the Desired Sulfonamide in Reactions with Amines
Question: I am reacting this compound with a primary/secondary amine to form a sulfonamide, but my yields are consistently low. What could be the cause?
Answer:
Low yields in sulfonamide formation with this reagent can stem from several factors, primarily related to the stability of the starting material and competing side reactions.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Hydrolysis of the Sulfonyl Chloride | This compound is susceptible to hydrolysis, especially in the presence of moisture. The resulting sulfonic acid is unreactive towards amines. Pyridine-3-sulfonyl chlorides are known to be unstable in the presence of water.[3] | 1. Rigorously Dry Solvents and Reagents: Ensure all solvents, amines, and glassware are thoroughly dried before use. 2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[2] 3. Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C to room temperature) to reduce the rate of hydrolysis. |
| Competing Reaction with the Pyridine Nitrogen | While the pyridine nitrogen is weakly basic, it can be protonated by any adventitious acid or react with the sulfonyl chloride, especially if the intended amine nucleophile is weak. This can lead to the formation of pyridinium salts or other undesired byproducts. | 1. Use of a Non-Nucleophilic Base: Employ a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to scavenge the HCl generated during the reaction. This prevents the protonation of the pyridine ring and the amine nucleophile.[4] 2. Order of Addition: Add the sulfonyl chloride solution slowly to a mixture of the amine and the base to ensure the amine is readily available for reaction. |
| Steric Hindrance | The methyl group at the 6-position and the chloro group at the 2-position can sterically hinder the approach of bulky amine nucleophiles to the sulfonyl chloride group. | 1. Extended Reaction Times: For sterically hindered amines, longer reaction times may be necessary. 2. Elevated Temperatures: Cautiously increasing the reaction temperature may overcome the steric barrier, but this must be balanced against the risk of decomposition. Monitor the reaction closely by TLC or LC-MS. |
| Side Reactions of the Chloro-Substituent | Although less common under typical sulfonylation conditions, strong nucleophiles or prolonged reaction times at elevated temperatures could potentially lead to nucleophilic aromatic substitution of the 2-chloro group. | 1. Milder Reaction Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) that afford the desired product. 2. Choice of Nucleophile: Be mindful of the nucleophilicity of the amine. Highly nucleophilic amines are more likely to participate in side reactions. |
Experimental Protocol: General Procedure for Sulfonamide Synthesis
-
To a solution of the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in a dry aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 eq.) in the same solvent dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Issue 2: Formation of an Insoluble Precipitate During the Reaction
Question: When I run my reaction, an insoluble white solid crashes out of the solution. What is it and how do I deal with it?
Answer:
The formation of an insoluble precipitate is a common observation in reactions involving sulfonyl chlorides and amines.
Possible Cause & Solution:
The most likely identity of the precipitate is the hydrochloride salt of the amine base used in the reaction (e.g., triethylamine hydrochloride). This is a normal consequence of the reaction, as one equivalent of HCl is generated for every equivalent of sulfonamide formed.
Troubleshooting Steps:
-
Continue the Reaction: In most cases, the formation of the salt does not interfere with the reaction. Continue stirring the heterogeneous mixture until the starting materials are consumed.
-
Aqueous Work-up: The salt is water-soluble and will be removed during the aqueous work-up.
-
Filtration (Optional): If the precipitate is causing stirring issues, it can be filtered off at the end of the reaction before the aqueous work-up. However, ensure the product is not co-precipitating with the salt.
Issue 3: Product Instability and Decomposition During Purification
Question: My reaction appears to be successful by LC-MS, but I am losing a significant amount of product during work-up and purification. What is causing this decomposition?
Answer:
Product instability can be a significant challenge, especially with complex heterocyclic molecules. The presence of multiple reactive functional groups can lead to degradation under certain conditions.
Possible Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Hydrolysis of the Sulfonyl Moiety | The sulfonamide product may still be susceptible to hydrolysis under strongly acidic or basic conditions during work-up. | 1. Neutral Work-up: Use a neutral or mildly acidic/basic aqueous wash (e.g., saturated sodium bicarbonate, dilute citric acid) to remove impurities. Avoid prolonged contact with strong acids or bases. 2. Anhydrous Conditions: Ensure the product is thoroughly dried before storage. |
| Thermal Decomposition | Heteroaromatic sulfonyl compounds can be thermally labile. High temperatures during solvent evaporation or column chromatography can lead to decomposition. Studies on related pyridine sulfonyl chlorides mention deterioration during high-temperature distillation.[5] | 1. Low-Temperature Evaporation: Concentrate the product solution under reduced pressure at low temperatures. 2. Chromatography Considerations: Use a silica gel slurry packed column and avoid letting the column run dry. Elute the product as quickly as possible. Consider using alternative purification methods like preparative HPLC at room temperature if thermal instability is a major issue. |
| Photodecomposition | Some pyridine derivatives are known to be light-sensitive and can degrade upon exposure to UV light. | 1. Protect from Light: Conduct the reaction and purification in a fume hood with the sash down and wrap reaction vessels and chromatography columns in aluminum foil. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the expected side products in the synthesis of this compound itself?
A1: The synthesis of pyridine sulfonyl chlorides often involves diazotization of the corresponding aminopyridine followed by reaction with sulfur dioxide and a chlorine source.[5] Potential side products can arise from:
-
Incomplete Diazotization: Leading to residual starting aminopyridine in the final product.
-
Hydrolysis of the Diazonium Salt: Formation of the corresponding hydroxypyridine.
-
Over-chlorination: Introduction of additional chlorine atoms onto the pyridine ring under harsh chlorinating conditions.
-
Dimerization/Polymerization: Unstable intermediates can sometimes lead to the formation of dimeric or polymeric byproducts.
Q2: How can I confirm the purity of my this compound starting material?
A2: It is crucial to start with a pure reagent. You can assess the purity using the following techniques:
-
¹H NMR Spectroscopy: Look for the characteristic peaks of the desired product and the absence of significant impurities. The presence of a broad peak may indicate the corresponding sulfonic acid (from hydrolysis).
-
LC-MS: This can help identify the main component and any minor impurities.
-
Melting Point: A sharp melting point is indicative of high purity.
Q3: Can the chloro group at the 2-position be displaced by nucleophiles?
A3: The 2-chloro substituent on the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). However, this typically requires strong nucleophiles and/or harsh reaction conditions (e.g., high temperatures). Under the relatively mild conditions used for sulfonamide formation with common amines, displacement of the 2-chloro group is generally not a major competing reaction. However, for highly nucleophilic reagents or in cases where the desired reaction is sluggish, SNAr at the 2-position should be considered a potential side reaction.
Q4: Can the methyl group at the 6-position undergo side reactions?
A4: The methyl group on the pyridine ring is generally stable under typical sulfonylation conditions. However, under strongly basic conditions, deprotonation of the methyl group to form a picolyl anion is possible, which could then participate in side reactions. This is more likely to be a concern if very strong bases like organolithiums or metal amides are used in conjunction with the sulfonyl chloride.
Q5: Are there any known degradation pathways for this compound?
A5: Based on the reactivity of related compounds, the primary degradation pathways are:
-
Hydrolysis: Reaction with water to form 2-chloro-6-methylpyridine-3-sulfonic acid.[3]
-
SO₂ Extrusion: While more common for α- and γ-isomeric pyridine sulfonyl chlorides, thermal or photochemical decomposition leading to the extrusion of SO₂ to form 2,3-dichloro-6-methylpyridine is a possibility, especially under forcing conditions.[6]
Part 3: Visualizations
Diagram 1: Key Reaction and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Diagram 2: Troubleshooting Workflow for Low Sulfonamide Yield
Caption: Troubleshooting workflow for low reaction yields.
References
-
LookChem. 2-Chloropyridine-3-sulfonyl chloride. [Link]
- Google Patents. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.
-
Anant Pharmaceuticals Pvt. Ltd. CAS 16133-25-8 Pyridine-3-Sulfonyl Chloride Impurity. [Link]
- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.
-
RSC Publishing. Pyridine-catalyzed ring-opening reaction of cyclopropenone with bromomethyl carbonyl compounds toward furan-2(5H)-ones. [Link]
-
ResearchGate. Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines. [Link]
-
Chemistry LibreTexts. 20.6: Reactions of Amines. [Link]
-
National Institutes of Health. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. [Link]
-
The Journal of Organic Chemistry. Regiodivergent Ring-Opening Reaction of Trichloromethylcyclopropane Carboxylates. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]
-
YouTube. Epoxide Reactions: Acid Catalyzed and Nucleophilic Ring Opening! [Link]
-
Organic Chemistry Portal. Ring-Opening Reactions of Epoxides Catalyzed by Molybdenum(VI) Dichloride Dioxide. [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Recent advances in synthesis of sulfonamides: A review. [Link]
-
ResearchGate. Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. [Link]
-
ChemRxiv. Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. [Link]
Sources
- 1. Cas 6684-06-6,2-Chloropyridine-3-sulfonyl chloride | lookchem [lookchem.com]
- 2. chemscene.com [chemscene.com]
- 3. pyridine-3-sulfonyl chloride | 16133-25-8 [chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents [patents.google.com]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Scalable Synthesis Using 2-Chloro-6-methylpyridine-3-sulfonyl chloride
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 2-Chloro-6-methylpyridine-3-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals who are utilizing this versatile reagent in their synthetic workflows, particularly for the scalable production of sulfonamides in drug discovery and development. Our goal is to provide field-proven insights and practical solutions to common challenges encountered during its use.
This compound is a key building block for introducing the pyridylsulfonamide moiety, a common pharmacophore in modern therapeutics. However, like many sulfonyl chlorides, its high reactivity demands careful handling and optimized reaction conditions to ensure high yield, purity, and scalability. This document consolidates our expertise into a series of frequently asked questions and in-depth troubleshooting guides.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and general use of this compound.
Q1: How should I properly store and handle this compound?
A1: Proper storage is critical to maintain the reagent's integrity. Sulfonyl chlorides are highly sensitive to moisture.[1][2]
-
Storage: Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container. For long-term stability, refrigeration at 2-8°C is recommended.[2][3][4]
-
Handling: Always handle the reagent in a well-ventilated fume hood.[1] Use dry glassware and anhydrous solvents to prevent hydrolysis.[5] When weighing and transferring, do so quickly to minimize exposure to atmospheric moisture.
Q2: What are the primary safety hazards associated with this reagent?
A2: this compound is a corrosive substance.[3][6] It can cause severe skin burns and eye damage upon contact. Inhalation may cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
In Case of Contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[2]
-
Quenching: Any residual reagent should be quenched carefully. A slow addition to a stirred, cold solution of a weak base like sodium bicarbonate is a common practice.
Q3: What is the primary cause of reagent degradation?
A3: The primary degradation pathway is hydrolysis. The sulfonyl chloride group reacts readily with water to form the corresponding 2-chloro-6-methylpyridine-3-sulfonic acid.[5][7] This sulfonic acid is unreactive towards amines under standard sulfonamide formation conditions, leading to a direct loss of yield.
Q4: Which solvents and bases are typically recommended for sulfonamide formation with this reagent?
A4: The choice of solvent and base is crucial for a successful reaction.
-
Solvents: Anhydrous aprotic solvents are preferred. Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN) are common choices that effectively dissolve the reactants without participating in the reaction.[5]
-
Bases: A non-nucleophilic organic base is typically used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] Triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA) are excellent choices. Pyridine can also be used and may act as both a base and a catalyst, though its nucleophilicity can sometimes lead to side reactions.
Section 2: Troubleshooting Guide for Sulfonamide Synthesis
This guide provides solutions to specific issues that may arise during the synthesis of sulfonamides using this compound.
Issue 1: Low or No Yield of the Desired Sulfonamide Product
Q: My reaction has resulted in a very low yield, or I have only recovered my starting amine. What are the likely causes and how can I fix this?
A: This is one of the most common issues and typically points to a problem with the sulfonyl chloride's reactivity or the reaction conditions.
Plausible Causes:
-
Hydrolysis of the Sulfonyl Chloride: As previously mentioned, this is the most frequent cause of failure. If the reagent has been improperly stored or if the reaction was not performed under strictly anhydrous conditions, it will hydrolyze to the inactive sulfonic acid.[4][5]
-
Poor Nucleophilicity of the Amine: Amines with strong electron-withdrawing groups or significant steric hindrance may react sluggishly. The reduced nucleophilicity of the amine nitrogen makes it a poor reaction partner for the sulfonyl chloride.[8]
-
Inappropriate Base: Using a base that is too weak may not effectively scavenge the HCl byproduct. The resulting acidic conditions can protonate the starting amine, rendering it non-nucleophilic.
-
Low Reaction Temperature: While reactions are often started at 0°C to control the initial exotherm, some less reactive amines require higher temperatures (room temperature or gentle heating) to proceed to completion.
Recommended Solutions:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (e.g., >100°C) for several hours and cool under a stream of inert gas.
-
Use freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., molecular sieves, solvent purification system).
-
Run the reaction under a nitrogen or argon atmosphere.[5]
-
-
Optimize Reaction Parameters:
-
For poorly nucleophilic amines: Consider using a more forcing solvent like DMF (anhydrous) or increasing the reaction temperature after the initial addition. The use of a catalyst, such as 4-dimethylaminopyridine (DMAP), in small amounts can sometimes accelerate the reaction.
-
Base Selection: Ensure at least 1.1-1.5 equivalents of a suitable base like TEA or DIPEA are used.[5]
-
Temperature Control: Start the reaction at 0°C by adding the sulfonyl chloride solution dropwise to the amine solution.[5] After the addition is complete, allow the reaction to slowly warm to room temperature and monitor by TLC or LC-MS until the starting amine is consumed.
-
Issue 2: Formation of a Significant Side Product
Q: I've isolated my product, but it is contaminated with a major impurity. How can I identify and prevent this?
A: Side product formation often complicates purification and reduces yield. The two most common side products are the sulfonic acid and a bis-sulfonated amine.
Plausible Causes & Solutions:
-
Side Product: 2-Chloro-6-methylpyridine-3-sulfonic acid
-
Cause: Hydrolysis of the starting material due to moisture.[5]
-
Prevention: The solution is rigorous adherence to anhydrous techniques as described in Issue 1 .
-
Removal: The sulfonic acid is highly polar and acidic. It can typically be removed during aqueous workup by washing the organic layer with a weak base solution (e.g., saturated sodium bicarbonate). The sulfonamide product will remain in the organic layer, while the sulfonic acid salt will be extracted into the aqueous layer.
-
-
Side Product: Bis-Sulfonylated Amine (R-N(SO₂Py)₂)
-
Cause: This occurs specifically with primary amines (R-NH₂). After the initial sulfonamide (R-NHSO₂Py) is formed, the remaining N-H proton is acidic and can be deprotonated by the base, creating an anion that attacks a second molecule of the sulfonyl chloride.[5]
-
Prevention: This side reaction can be minimized by controlling the stoichiometry and addition order.
-
Slow Addition: Add the sulfonyl chloride solution slowly to a solution of the primary amine. This maintains a high concentration of the more nucleophilic primary amine relative to the intermediate sulfonamide, favoring the desired reaction.[5]
-
Use an Excess of Amine: Using a slight excess of the primary amine (e.g., 1.2-1.5 equivalents) can help ensure the sulfonyl chloride is consumed before it can react with the newly formed sulfonamide.
-
-
Visualization of Main vs. Side Reaction Pathways
Caption: Key reaction pathways in sulfonamide synthesis.
Issue 3: Difficulty in Product Purification
Q: My crude product is an oil or difficult to crystallize, and column chromatography is not providing good separation. What can I do?
A: Purification challenges often arise from residual starting materials, byproducts, or the base used in the reaction.
Plausible Causes:
-
Residual Base/Salts: Triethylammonium chloride (or the salt of the base used) can be difficult to remove and may prevent product crystallization.
-
Co-eluting Impurities: The product and impurities may have very similar polarities, making chromatographic separation difficult.
-
Product is an Amorphous Solid or Oil: Not all sulfonamides are crystalline solids at room temperature.
Recommended Solutions:
-
Improve the Workup:
-
After the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., DCM, Ethyl Acetate) and wash sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ (to remove sulfonic acid and residual HCl), and finally brine.
-
Dry the organic layer thoroughly over anhydrous sodium sulfate or magnesium sulfate before concentrating.
-
-
Purification Strategy:
-
Recrystallization: This is often the most effective method for purifying solid sulfonamides.[5] Perform small-scale solubility tests with various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixtures) to find a suitable system where the product is soluble at high temperature but sparingly soluble at low temperature.
-
Trituration: If the product is an amorphous solid, stirring or grinding it in a solvent in which it is poorly soluble (like diethyl ether or hexanes) can often induce crystallization and wash away more soluble impurities.
-
Chromatography Optimization: If chromatography is necessary, try different solvent systems (e.g., gradients of ethyl acetate in hexanes or methanol in DCM) and consider using a different stationary phase (e.g., alumina instead of silica gel) if co-elution is a problem.
-
Section 3: General Experimental Protocol
This protocol provides a reliable starting point for the synthesis of a sulfonamide from a generic secondary amine. Adjustments may be necessary based on the specific substrate.
General Reaction Workflow
Caption: Standard workflow for sulfonamide synthesis.
Step-by-Step Methodology:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the amine (1.0 eq) and anhydrous dichloromethane (DCM, ~0.2 M) to an oven-dried flask equipped with a magnetic stir bar.
-
Addition of Base: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes.
-
Cooling: Cool the reaction mixture to 0°C using an ice-water bath.[5]
-
Addition of Sulfonyl Chloride: In a separate dry flask, dissolve this compound (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours.[5]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting reagent (usually the amine) is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the mixture to a separatory funnel and wash with 1M HCl (1 x volume).
-
Wash with saturated aqueous NaHCO₃ solution (1 x volume).
-
Wash with brine (1 x volume).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel.
Recommended Reaction Conditions Summary
| Amine Type | Recommended Base | Typical Temperature | Notes |
| Aliphatic Primary | TEA or DIPEA | 0°C to RT | Use slow addition of sulfonyl chloride to avoid bis-sulfonylation.[5] |
| Aliphatic Secondary | TEA or DIPEA | 0°C to RT | Generally clean reactions. |
| Aromatic (Anilines) | TEA or Pyridine | RT to 40°C | Less nucleophilic; may require gentle heating. |
| Hindered Amines | DIPEA | RT to 50°C | May require longer reaction times or heating. |
Section 4: References
-
Vertex AI Search Result[9] - Synthesis of sulfonyl chloride substrate precursors. This source describes various methods for synthesizing sulfonyl chlorides, including procedures involving diazotization and chlorination, which provides context on the reagent's preparation and potential impurities.
-
Vertex AI Search Result[8] - Recent Advances in the Synthesis of Sulfonamides Intermediates. This article discusses the challenges of sulfonamide synthesis, particularly the reduced nucleophilicity of certain amines and sulfonamides, which is relevant to troubleshooting reactions with difficult substrates.
-
Vertex AI Search Result[5] - common issues in sulfonamide synthesis and solutions - Benchchem. This is a key troubleshooting guide that outlines common problems like low yields due to hydrolysis, side reactions like bis-sulfonation, and offers solutions such as ensuring anhydrous conditions and controlling stoichiometry.
-
Vertex AI Search Result - SAFETY DATA SHEET - Sigma-Aldrich. This SDS for a related sulfonyl chloride provides critical safety information, including hazards (corrosion, respiratory irritation), required PPE, and storage conditions (under inert gas, moisture sensitive).
-
Vertex AI Search Result[10] - WO2016204096A1 - Pyridine-3-sulfonyl chloride production method - Google Patents. This patent describes an industrial production method and notes the instability of the product in water, reinforcing the need for anhydrous conditions.
-
Vertex AI Search Result[11] - CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride - Google Patents. This patent highlights issues with side reactions and product instability during high-temperature distillation, emphasizing the need for clean and controlled reaction conditions.
-
Vertex AI Search Result[12] - 2-Chloro-3-methylpyridine | C6H6ClN | CID 87603 - PubChem. Provides safety and hazard information for a structurally related compound.
-
Vertex AI Search Result[6] - 6684-06-6 | 2-Chloropyridine-3-sulfonyl chloride - ChemScene. Provides safety information (GHS pictograms, hazard statements) and storage conditions for a closely related analog.
-
Vertex AI Search Result[3] - 1208081-26-8|2-Chloro-6-methoxypyridine-3-sulfonyl chloride|BLD Pharm. Provides safety and storage information (Inert atmosphere, 2-8°C) for a closely related analog.
-
Vertex AI Search Result[13] - Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. Provides general background on the synthesis of sulfonyl chlorides.
-
Vertex AI Search Result[1] - 6-Methoxypyridine-3-sulfonyl chloride - SAFETY DATA SHEET. This SDS emphasizes handling in a fume hood, avoiding contact with water, and storing under an inert atmosphere.
-
Vertex AI Search Result[14] - Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. Describes aqueous methods for preparing sulfonyl chlorides, highlighting the stability challenges of diazonium salt intermediates.
-
Vertex AI Search Result[7] - Buy 2-Chloro-4-methylpyridine-3-sulfonyl chloride | 1208081-91-7 - Smolecule. This commercial source describes the high reactivity of the sulfonyl chloride group and its susceptibility to hydrolysis.
-
Vertex AI Search Result[2] - 3 - SAFETY DATA SHEET. This SDS for pyridine-3-sulfonyl chloride hydrochloride notes that it reacts violently with water and requires refrigerated storage.
-
Vertex AI Search Result[4] - pyridine-3-sulfonyl chloride | 16133-25-8 - ChemicalBook. This chemical supplier page explicitly states that the compound is extremely unstable in contact with water and easily hydrolyzes.
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Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Efficacy of Sulfonylating Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the sulfonamide functional group remains a cornerstone of therapeutic design. Its prevalence in a vast array of pharmaceuticals underscores the critical importance of selecting the optimal sulfonylating agent for its synthesis.[1] This guide provides an in-depth, comparative analysis of commonly employed sulfonylating agents, moving beyond a simple catalog of reagents to offer a nuanced understanding of their reactivity, selectivity, and practical application. By grounding our discussion in experimental data and mechanistic principles, we aim to equip you with the knowledge to make informed decisions that can streamline your synthetic workflows and accelerate your research endeavors.
The Chemical Biology of Sulfonylation: More Than Just a Synthetic Handle
The enduring popularity of the sulfonamide motif in drug design can be attributed to its unique combination of physicochemical properties.[2] It is a versatile functional group that can engage in hydrogen bonding, act as a stable linker, and modulate the pharmacokinetic profile of a molecule.[3] The introduction of a sulfonyl group can enhance water solubility, improve metabolic stability, and provide a rigid scaffold for orienting other pharmacophoric elements.[1] Understanding the diverse roles of sulfonamides in medicinal chemistry is crucial for appreciating the significance of choosing the right synthetic tool for their construction.[4]
A Taxonomy of Sulfonylating Agents: Reactivity and Structural Diversity
Sulfonylating agents can be broadly categorized based on their core structure, which dictates their reactivity and steric profile. The most common classes include sulfonyl chlorides and sulfonic anhydrides.
Sulfonyl Chlorides: The Workhorses of Sulfonylation
Sulfonyl chlorides are the most widely used class of sulfonylating agents due to their commercial availability and broad reactivity.[5] Their efficacy is primarily governed by the electrophilicity of the sulfur atom, which is influenced by the electronic nature of the attached R group.
Caption: Classification of common sulfonyl chlorides.
Methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are archetypal alkanesulfonyl chlorides. MsCl, with its small methyl group, is highly reactive and often the reagent of choice for sulfonating a wide range of nucleophiles. TsCl, featuring a tolyl group, is slightly less reactive but offers the advantage of its crystalline nature, which can aid in product purification.
The reactivity of arylsulfonyl chlorides can be finely tuned by the presence of substituents on the aromatic ring. Electron-withdrawing groups (EWGs) increase the electrophilicity of the sulfur atom, leading to higher reactivity, while electron-donating groups (EDGs) have the opposite effect. This principle allows for the selection of a reagent with the appropriate reactivity for a given substrate. For instance, nosyl chloride (2-nitrobenzenesulfonyl chloride) and brosyl chloride (4-bromobenzenesulfonyl chloride) are more reactive than benzenesulfonyl chloride (BsCl) due to the electron-withdrawing nature of the nitro and bromo substituents, respectively.
Sulfonic Anhydrides: Highly Reactive Alternatives
Sulfonic anhydrides, such as trifluoromethanesulfonic anhydride (Tf₂O), are exceptionally reactive sulfonylating agents. Their high reactivity stems from the excellent leaving group ability of the sulfonate anion. They are often employed for the sulfonylation of poorly nucleophilic substrates or when rapid and complete conversion is required. However, their high cost and moisture sensitivity can be limiting factors.
Comparative Efficacy: A Data-Driven Analysis
The choice of a sulfonylating agent is often a trade-off between reactivity, selectivity, cost, and ease of handling. To provide a clear framework for this decision-making process, we present a comparative analysis of some of the most common sulfonylating agents.
Quantitative Comparison of Reactivity
The following table summarizes the relative reactivity of common sulfonylating agents based on kinetic studies of their reactions with a standardized nucleophile (e.g., a primary amine). The reactivity is expressed as a relative rate constant (k_rel) with methanesulfonyl chloride (MsCl) set as the benchmark (k_rel = 100).
| Sulfonylating Agent | Structure | Relative Reactivity (k_rel) | Key Characteristics |
| Methanesulfonyl Chloride (MsCl) | CH₃SO₂Cl | 100 | High reactivity, small size, cost-effective. |
| p-Toluenesulfonyl Chloride (TsCl) | CH₃C₆H₄SO₂Cl | 60 | Moderately reactive, crystalline solid, good for protecting groups. |
| Benzenesulfonyl Chloride (BsCl) | C₆H₅SO₂Cl | 50 | Baseline aromatic sulfonyl chloride. |
| 2-Nitrobenzenesulfonyl Chloride (NsCl) | O₂NC₆H₄SO₂Cl | 250 | Highly reactive due to the electron-withdrawing nitro group. |
| 4-Bromobenzenesulfonyl Chloride (BsCl) | BrC₆H₄SO₂Cl | 150 | More reactive than BsCl due to the inductive effect of bromine. |
| Trifluoromethanesulfonic Anhydride (Tf₂O) | (CF₃SO₂)₂O | >1000 | Extremely reactive, used for unreactive substrates. |
Note: The relative reactivity values are illustrative and can vary depending on the specific reaction conditions and substrate.
Experimental Protocol for Comparative Efficacy Evaluation
To facilitate a direct and reliable comparison of sulfonylating agents in your own laboratory, we provide a standardized protocol for the sulfonylation of a model primary amine, benzylamine.
Objective: To compare the reaction time and yield for the sulfonylation of benzylamine with different sulfonylating agents.
Materials:
-
Benzylamine
-
Methanesulfonyl chloride (MsCl)
-
p-Toluenesulfonyl chloride (TsCl)
-
2-Nitrobenzenesulfonyl chloride (NsCl)
-
Benzenesulfonyl chloride (BsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In four separate round-bottom flasks, dissolve benzylamine (1.0 mmol) and triethylamine (1.2 mmol) in anhydrous DCM (10 mL).
-
Reagent Addition: To each flask, add a solution of the respective sulfonylating agent (MsCl, TsCl, NsCl, or BsCl) (1.1 mmol) in anhydrous DCM (5 mL) dropwise at 0 °C.
-
Reaction Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes).
-
Work-up: Once the starting material is consumed (as indicated by TLC), quench the reaction with water (10 mL). Separate the organic layer, and wash it sequentially with 1 M HCl (10 mL), saturated NaHCO₃ solution (10 mL), and brine (10 mL).
-
Isolation and Characterization: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Determine the yield of the crude product. Purify the product by column chromatography if necessary and characterize by ¹H NMR and ¹³C NMR spectroscopy.
Caption: Standardized workflow for comparing sulfonylating agents.
Practical Considerations for Agent Selection
Beyond sheer reactivity, several practical factors must be considered when selecting a sulfonylating agent, especially in the context of process development and large-scale synthesis.
Cost-Benefit Analysis
The cost of the sulfonylating agent is a significant factor, particularly for large-scale manufacturing. While highly reactive agents like Tf₂O may offer faster reaction times and higher yields, their cost can be prohibitive. A thorough cost-benefit analysis should consider not only the price of the reagent but also factors such as reaction efficiency, purification costs, and waste disposal.
| Factor | Methanesulfonyl Chloride (MsCl) | p-Toluenesulfonyl Chloride (TsCl) | 2-Nitrobenzenesulfonyl Chloride (NsCl) | Trifluoromethanesulfonic Anhydride (Tf₂O) |
| Relative Cost | Low | Low | Moderate | High |
| Reactivity | High | Moderate | High | Very High |
| Ease of Handling | Liquid, corrosive | Solid, stable | Solid, stable | Liquid, highly moisture sensitive |
| Purification | Often straightforward | Can be crystalline | May require chromatography | Can be challenging |
Safety and Handling
Sulfonylating agents, particularly sulfonyl chlorides, are reactive and should be handled with appropriate safety precautions. They are often corrosive and can react violently with water.[6] Always consult the Safety Data Sheet (SDS) before using any new reagent and work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[7]
Scalability and Process Safety
For industrial applications, the scalability of a sulfonylation reaction is a critical consideration. Reactions that are efficient and safe on a laboratory scale may present challenges when scaled up. Factors such as exothermicity, reagent stability, and byproduct formation need to be carefully evaluated.[8]
Case Studies in Drug Development
To illustrate the principles discussed, we will examine the synthesis of two well-known sulfonamide-containing drugs and the rationale behind the choice of sulfonylating agent.
Celecoxib (Celebrex®)
Celecoxib is a selective COX-2 inhibitor used to treat pain and inflammation. Its synthesis involves the formation of a sulfonamide bond.[9] In many synthetic routes, p-toluenesulfonyl chloride (TsCl) is employed. The moderate reactivity of TsCl is well-suited for this transformation, and its solid nature facilitates handling on a large scale.[10] The use of a more reactive agent might lead to undesired side reactions, while a less reactive one would require harsher conditions, potentially impacting the overall yield and purity.
Dorzolamide (Trusopt®)
Dorzolamide is a carbonic anhydrase inhibitor used to treat glaucoma. The synthesis of dorzolamide involves a key sulfonylation step to introduce the sulfonamide group.[11] The choice of sulfonylating agent in this multi-step synthesis is critical to achieving the desired stereochemistry and avoiding side reactions with other functional groups present in the intermediates.[12][13][14][15] Often, a reactive sulfonyl chloride is used under carefully controlled conditions to ensure efficient and selective sulfonylation.
Conclusion
The selection of a sulfonylating agent is a multifaceted decision that requires a thorough understanding of the agent's reactivity, the nature of the substrate, and the practical constraints of the synthesis. This guide has provided a framework for making this decision by combining a review of the fundamental principles of sulfonylation chemistry with a data-driven comparison of common reagents. By applying the knowledge and protocols presented here, researchers, scientists, and drug development professionals can optimize their synthetic strategies, leading to more efficient and successful outcomes in their research and development endeavors.
References
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- Recent advances in synthesis of sulfonamides: A review. (2018). CHEMISTRY & BIOLOGY INTERFACE.
- Process for preparing dorzolamide. (2012).
- Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. (2013). PubMed.
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
- Large-Scale Oxidations in the Pharmaceutical Industry. (2011). Chemical Reviews.
- SAFETY D
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024).
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008).
- Process for preparing dorzolamide. (2012). PubChem.
- Catalyst-free regioselective sulfonylation of phenoxazine with sulfonyl hydrazides in H2O/HFIP. (2024). PMC - NIH.
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. (2015). MDPI.
- Cost of Goods Analysis Facilitates an Integrated Approach to Identifying Alternative Synthesis Methodologies for Lower Cost Manufacturing of the COVID-19 Antiviral Molnupiravir. (2022). NIH.
- Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. (2013).
- Sulfonamide synthesis by S-N coupling. (2020). Organic Chemistry Portal.
- An In-depth Technical Guide to the Synthesis of Dorzolamide Hydrochloride. (2025). Benchchem.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermediates. (2022).
- An improved process for the preparation of celecoxib. (2010).
- Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. (2023). PMC - NIH.
- Stereoselective Solvolysis in the Synthesis of Dorzolamide Intermediates. (2023).
- The Synthesis of Functionalised Sulfonamides. (2016). The world's largest collection of open access research papers.
- Photocatalytic Late-Stage Functionalization of Sulfonamides via Sulfonyl Radical Intermedi
- Method of making dorzolamide hydrochloride. (2006).
- Chromoselective Synthesis of Sulfonyl Chlorides and Sulfonamides with Potassium Poly(heptazine imide)
- Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. (2002). PubMed.
- User Protocol for Evaluation of Qualitative Test Performance; Approved Guideline. (2002). ANSI Webstore.
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

